Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)-
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Overview
Description
Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves several key steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, such as in the Povarov imino-Diels-Alder reaction.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Metal catalysts, such as palladium or copper, are used to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance reaction rates and efficiency.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another to facilitate the reaction.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are commonly employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation or modulate receptors that regulate inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
Quinazolinone: A derivative with additional oxygen functionality, often studied for its antimicrobial properties.
Quinazoline N-oxides: Oxidized derivatives with potential anticancer activity.
Uniqueness
Quinazoline, 4-((p-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its bromobenzyl and dimethylaminoethyl groups contribute to its potential as a versatile compound in various scientific research applications .
Properties
CAS No. |
103271-50-7 |
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Molecular Formula |
C19H21BrN4 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-quinazolin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C19H21BrN4/c1-23(2)11-12-24(13-15-7-9-16(20)10-8-15)19-17-5-3-4-6-18(17)21-14-22-19/h3-10,14H,11-13H2,1-2H3 |
InChI Key |
XBBLULRFZKRHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Br)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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